Cas no 1179533-31-3 (Benzyl (1-aminopropan-2-yl)carbamate)

Benzyl (1-aminopropan-2-yl)carbamate is a carbamate-protected amine derivative commonly used in organic synthesis and pharmaceutical research. Its key advantages include stability under a range of reaction conditions, making it a versatile intermediate for the introduction of protected amine functionalities. The benzyl carbamate (Cbz) group provides selective deprotection under mild hydrogenolysis conditions, allowing for controlled manipulation in multi-step syntheses. This compound is particularly valuable in peptide chemistry and the preparation of chiral building blocks due to its well-defined stereochemistry. Its solubility in common organic solvents further enhances its utility in diverse synthetic applications.
Benzyl (1-aminopropan-2-yl)carbamate structure
1179533-31-3 structure
商品名:Benzyl (1-aminopropan-2-yl)carbamate
CAS番号:1179533-31-3
MF:C11H16N2O2
メガワット:208.256942749023
MDL:MFCD16660172
CID:2134275
PubChem ID:20254264

Benzyl (1-aminopropan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • 2-N-CBZ-propane-1,2-diamine
    • Benzyl (1-aminopropan-2-yl)carbamate
    • (phenylmethyl) N-(1-azanylpropan-2-yl)carbamate
    • A824879
    • N-(1-aminopropan-2-yl)carbamic acid (phenylmethyl) ester
    • (2-Amino-1-methyl-ethyl)-carbamic acid benzyl ester
    • SB37040
    • DB-013676
    • SB36747
    • SCHEMBL856096
    • benzyl N-(1-aminopropan-2-yl)carbamate
    • DB-069050
    • (r)-(2-amino-1-methyl-ethyl)-carbamic acid benzyl ester
    • (s)-(2-amino-1-methyl-ethyl)-carbamic acid benzyl ester
    • SB31035
    • Benzyl(1-aminopropan-2-yl)carbamate
    • WS-01929
    • DB-061237
    • Benzyl (R)-(1-aminopropan-2-yl)carbamate
    • 1179533-31-3
    • CS-0416155
    • W13061
    • MDL: MFCD16660172
    • インチ: 1S/C11H16N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)
    • InChIKey: GGFHGJCSVCTZJU-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C)CN)=O)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 208.121177757g/mol
  • どういたいしつりょう: 208.121177757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.4
  • 疎水性パラメータ計算基準値(XlogP): 0.9

Benzyl (1-aminopropan-2-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1289542-10g
2-N-Cbz-propane-1,2-diaMine
1179533-31-3 95%
10g
$975 2023-05-17
1PlusChem
1P0097LM-500mg
2-N-Cbz-propane-1,2-diaMine
1179533-31-3 97%
500mg
$106.00 2023-12-26
1PlusChem
1P0097LM-5g
2-N-Cbz-propane-1,2-diaMine
1179533-31-3 97%
5g
$408.00 2023-12-26
A2B Chem LLC
AE28954-3mg
2-N-Cbz-propane-1,2-diaMine
1179533-31-3
3mg
$105.00 2024-04-20
A2B Chem LLC
AE28954-2mg
2-N-Cbz-propane-1,2-diaMine
1179533-31-3
2mg
$86.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1486825-1g
Benzyl (1-aminopropan-2-yl)carbamate
1179533-31-3 95%
1g
¥8919.00 2024-08-09
A2B Chem LLC
AE28954-1mg
2-N-Cbz-propane-1,2-diaMine
1179533-31-3
1mg
$73.00 2024-04-20
eNovation Chemicals LLC
Y1289542-1g
2-N-Cbz-propane-1,2-diaMine
1179533-31-3 95%
1g
$195 2025-02-25
eNovation Chemicals LLC
Y1289542-1g
2-N-Cbz-propane-1,2-diaMine
1179533-31-3 95%
1g
$195 2024-06-07
eNovation Chemicals LLC
Y1289542-5g
2-N-Cbz-propane-1,2-diaMine
1179533-31-3 95%
5g
$525 2024-06-07

Benzyl (1-aminopropan-2-yl)carbamate 関連文献

Benzyl (1-aminopropan-2-yl)carbamateに関する追加情報

Introduction to Benzyl (1-aminopropan-2-yl)carbamate (CAS No. 1179533-31-3)

Benzyl (1-aminopropan-2-yl)carbamate, a compound with the chemical identifier CAS No. 1179533-31-3, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and therapeutic interventions.

The molecular structure of Benzyl (1-aminopropan-2-yl)carbamate consists of a benzyl group attached to a carbamate moiety, which is further linked to a propylamine chain. This configuration imparts specific chemical reactivity and biological activity, making it a valuable candidate for various chemical and biological studies. The presence of both aromatic and aliphatic components in its structure allows for diverse interactions with biological targets, which is a crucial factor in its exploration as a pharmacological agent.

In recent years, there has been growing interest in the synthesis and characterization of carbamate derivatives due to their broad spectrum of biological activities. Carbamates are known for their ability to act as intermediates in the synthesis of more complex molecules, including pharmaceuticals. The research on Benzyl (1-aminopropan-2-yl)carbamate has been particularly focused on its potential role as a precursor in the development of novel therapeutic agents.

One of the most compelling aspects of Benzyl (1-aminopropan-2-yl)carbamate is its versatility in chemical modifications. The benzyl group can be easily replaced or functionalized, allowing chemists to tailor the compound's properties for specific applications. Similarly, the propylamine chain offers opportunities for further derivatization, enabling the creation of more complex molecules with enhanced biological activity. These features make it an attractive scaffold for medicinal chemists seeking to develop new drugs.

The pharmacological properties of Benzyl (1-aminopropan-2-yl)carbamate have been extensively studied in various preclinical models. Research indicates that this compound exhibits potential as an inhibitor of certain enzymes and receptors involved in inflammatory pathways. Its ability to modulate these pathways suggests that it could be effective in treating conditions such as arthritis, inflammation-related diseases, and even certain types of cancer.

Recent advancements in computational chemistry have also played a significant role in understanding the behavior of Benzyl (1-aminopropan-2-yl)carbamate. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict its efficacy and potential side effects. These computational approaches have accelerated the drug discovery process by allowing virtual screening of thousands of compounds before conducting expensive wet lab experiments.

The synthesis of Benzyl (1-aminopropan-2-yl)carbamate has been optimized through various synthetic routes, each offering distinct advantages in terms of yield, purity, and scalability. Modern synthetic methodologies have enabled the production of this compound in high purity, which is essential for pharmaceutical applications. Additionally, green chemistry principles have been incorporated into its synthesis to minimize environmental impact and improve sustainability.

In conclusion, Benzyl (1-aminopropan-2-yl)carbamate (CAS No. 1179533-31-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its versatile chemical properties, make it an invaluable tool for chemists and biologists exploring new therapeutic agents. As research continues to uncover more about its biological activities and synthetic possibilities, this compound is poised to play an increasingly important role in the future of medicine.

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